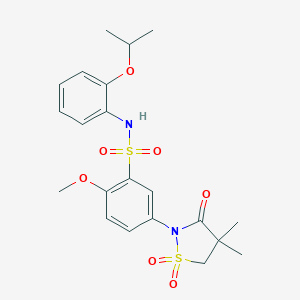![molecular formula C16H21N5O B253858 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one is a synthetic compound that is widely used in scientific research applications. It is a potent inhibitor of certain protein kinases and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one involves the inhibition of protein kinases, particularly EGFR and VEGFR. By inhibiting these kinases, the compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one has also been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and to have anti-angiogenic effects. Additionally, the compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of protein kinases in various biological processes, including cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in cell culture and animal studies.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one. One area of focus is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict response to this compound in cancer patients. Finally, there is a need for further studies to determine the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one involves several steps, including the reaction of 4-methylpiperazine with 4-chloro-2-aminopyrimidine, followed by the reaction of the resulting intermediate with 4-chloro-2-methylbenzenamine. The final step involves the reaction of the intermediate with acetic anhydride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of certain protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play a critical role in cancer cell growth and survival, making them attractive targets for cancer therapy.
Eigenschaften
Produktname |
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C16H21N5O |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H21N5O/c1-12-11-15(22)19-16(17-12)18-13-3-5-14(6-4-13)21-9-7-20(2)8-10-21/h3-6,11H,7-10H2,1-2H3,(H2,17,18,19,22) |
InChI-Schlüssel |
HHZWPDLKBUJDRK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
Kanonische SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)

![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)
